ジデヒドロロシグリタゾン, (5Z)-
説明
Didehydro rosiglitazone, (5Z)-, is a derivative of rosiglitazone, a well-known thiazolidinedione class drug primarily used for the treatment of type 2 diabetes mellitus. This compound is characterized by its molecular formula C18H17N3O3S and a molecular weight of 355.411 g/mol . It is structurally related to rosiglitazone but features a double bond in its chemical structure, which may influence its biological activity and pharmacological properties.
科学的研究の応用
Didehydro rosiglitazone, (5Z)-, has several scientific research applications:
Chemistry: It is used as a reference compound in the study of thiazolidinedione derivatives.
Biology: The compound is investigated for its potential effects on cellular processes and gene expression.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of diabetes and related metabolic disorders.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
Target of Action
Didehydro Rosiglitazone, (5Z)-, like its parent compound Rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play essential roles in regulating cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
Didehydro Rosiglitazone, (5Z)-, acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, influences the production of a number of gene products involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, affects several biochemical pathways. One of the significant pathways influenced is the PI3K/AKT pathway , which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity . Other shared biochemical pathways between Didehydro Rosiglitazone, (5Z)-, and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle .
Pharmacokinetics
The pharmacokinetics of Didehydro Rosiglitazone, (5Z)-, is expected to be similar to that of Rosiglitazone. Rosiglitazone has an absolute bioavailability of 99% . It is primarily metabolized in the liver (99%) via CYP2C8, with minor metabolism via CYP2C9 . The drug is excreted in urine (~64%) and feces (~23%) as metabolites . The onset of action is delayed, with the maximum effect observed up to 12 weeks .
Result of Action
The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, improves the target cell response to insulin, thereby lowering blood glucose levels .
Safety and Hazards
生化学分析
Biochemical Properties
Didehydro Rosiglitazone, (5Z)- is believed to interact with various enzymes and proteins. Like Rosiglitazone, it is thought to be a selective ligand of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . This interaction plays a crucial role in the regulation of insulin-responsive genes involved in the control of glucose production, transport, and utilization .
Cellular Effects
Based on its similarity to Rosiglitazone, it may influence cell function by enhancing tissue sensitivity to insulin . It may also have an anti-inflammatory effect, as suggested by studies on Rosiglitazone, which showed that nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on Rosiglitazone .
Molecular Mechanism
It is believed to exert its effects at the molecular level through activation of PPARγ, similar to Rosiglitazone . This activation regulates the transcription of insulin-responsive genes, thereby improving insulin resistance .
Temporal Effects in Laboratory Settings
Studies on Rosiglitazone suggest that it has a terminal elimination half-life of ≈3–4 hours and a total plasma clearance of ≈3 L/h .
Dosage Effects in Animal Models
Studies on Rosiglitazone suggest that it has a significant impact on improving glycaemic control in animal models of diabetes .
Metabolic Pathways
Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .
Transport and Distribution
Rosiglitazone is known to increase subcutaneous fat levels and is generally associated with bodyweight gain, although visceral and intra-hepatic fat is reduced .
Subcellular Localization
Rosiglitazone is known to act primarily by improving the insulin sensitivity of the liver and peripheral tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of didehydro rosiglitazone, (5Z)-, involves several key steps:
Cyclization: Starting from commercially available 2-chloropyridine, the initial step involves cyclization to form the core structure.
Alkylation: The next step involves alkylation using N-methylethanolamine.
Etherification: This step introduces the ether linkage using 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde.
Condensation: The condensation reaction forms the thiazolidinedione ring.
Reduction: The final step involves reduction to yield the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to maximize yield and efficiency. The process typically avoids column chromatography in the final steps and uses water as a green solvent to reduce environmental impact .
Types of Reactions:
Oxidation: Didehydro rosiglitazone can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions are crucial in the final step of its synthesis.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine and thiazolidinedione rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of didehydro rosiglitazone, which may have different biological activities and pharmacological profiles .
類似化合物との比較
Rosiglitazone: The parent compound, used for the treatment of type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar therapeutic effects but different safety profiles.
Troglitazone: An earlier thiazolidinedione withdrawn from the market due to hepatotoxicity
Uniqueness: Didehydro rosiglitazone, (5Z)-, is unique due to the presence of a double bond in its structure, which may confer distinct pharmacological properties compared to its analogs. This structural modification can influence its binding affinity to PPARγ and its overall therapeutic efficacy and safety profile .
特性
IUPAC Name |
(5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSWMAMRPMST-QINSGFPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128074 | |
Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160596-25-8, 122320-74-5 | |
Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160596-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didehydro rosiglitazone, (5Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160596258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDEHYDRO ROSIGLITAZONE, (5Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JSD8Q9B3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。